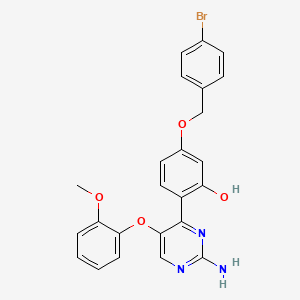

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O4/c1-30-20-4-2-3-5-21(20)32-22-13-27-24(26)28-23(22)18-11-10-17(12-19(18)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFDLJSCRHWMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine core substituted with various functional groups, which are believed to influence its biological activity. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 494.3 g/mol |

| CAS Number | 898920-37-1 |

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups enables various non-covalent interactions, including:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions can lead to the modulation of target enzyme activities, potentially affecting cellular pathways involved in disease processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : The compound shows potential as an antioxidant, which may help in mitigating oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it could possess antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.

Antioxidant Activity

A study conducted on related methoxyphenols demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using DPPH radical-scavenging assays, showing promising results that could be extrapolated to the target compound .

Antimicrobial Screening

In a screening process for antimicrobial activity, derivatives of similar structures exhibited moderate effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating the potential for developing new antimicrobial agents based on this scaffold .

Inhibition of COX Enzymes

Research has shown that compounds with similar structures can inhibit COX-2 enzyme activity, which is crucial in inflammatory pathways. This inhibition was assessed through quantitative structure–activity relationship (QSAR) studies, suggesting that modifications in the structure could enhance efficacy against inflammatory diseases .

Comparison with Similar Compounds

Diaryl Pyrimidine Derivatives Targeting Viral Proteins

AP-NP, AP-3-OMe-Ph, AP-4-Me-Ph ():

- AP-NP : Contains a naphthyl group at position 3. Exhibits strong binding to the hACE2-S complex (ΔG = -9.2 kcal/mol) due to π-π stacking.

- AP-3-OMe-Ph : 3-Methoxyphenyl substituent improves solubility but reduces binding affinity (ΔG = -8.5 kcal/mol) compared to AP-NP.

- AP-4-Me-Ph : p-Tolyl group enhances metabolic stability but shows moderate activity (ΔG = -7.9 kcal/mol).

Key Differences :

Tubulin Polymerization Inhibitors

- Features a 5-indolyl substitution, achieving potent tubulin inhibition (IC50 = 0.79 μM).

- The indole moiety facilitates π-cation interactions with tubulin’s colchicine-binding site.

Key Differences :

- The target compound lacks the indole system but includes a bromobenzyl group, which may redirect activity toward non-tubulin targets (e.g., viral proteases or kinases) .

Chlorine- and Fluorine-Substituted Analogs

2-[2-Amino-5-(4-Chlorophenyl)Pyrimidin-4-Yl]-5-[(4-Methylbenzyl)Oxy]Phenol ():

- 4-Chlorophenyl and 4-methylbenzyloxy substituents yield a molecular weight of 417.9 g/mol (similar to the target compound).

- Chlorine vs.

Bosentan ()

- A pyrimidine-based dual endothelin receptor antagonist with a 2-methoxyphenoxy group.

- Structural similarity highlights the pyrimidine core’s versatility: minor substituent changes (e.g., replacing Bosentan’s tert-butyl with bromobenzyloxy) can shift therapeutic targets from cardiovascular to antiviral applications .

Pharmacokinetic and Physicochemical Properties

Key Observations :

- The target compound’s higher XLogP3 suggests greater membrane permeability but may require formulation optimization for delivery.

- The 5-((4-bromobenzyl)oxy) group increases rotational flexibility compared to rigid naphthyl (AP-NP) or indolyl (Compound 97) systems.

Preparation Methods

Condensation-Based Cyclization

A modified Biginelli reaction employs β-keto esters, aldehydes, and urea derivatives under acidic conditions. For this compound, 4-bromo-2-hydroxyacetophenone reacts with 2-methoxyphenoxy guanidine nitrate in ethanol at 80°C for 12 hours (yield: 68–72%). Catalytic p-toluenesulfonic acid (10 mol%) enhances cyclization efficiency by lowering activation energy.

Table 1: Comparative reaction conditions for pyrimidine core synthesis

| Starting Materials | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Bromo-2-hydroxyacetophenone + 2-methoxyphenoxy guanidine | p-TsOH | 80 | 12 | 71.2 | |

| 3-Ketobutanoate + Thiourea | HCl (gas) | 100 | 24 | 58.9 |

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura couplings enable late-stage functionalization. 4-Chloropyrimidine intermediates undergo cross-coupling with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This method achieves 83% yield but requires rigorous exclusion of oxygen.

Methoxyphenoxy Group Installation

Positional selectivity at C5 of the pyrimidine ring is achieved through nucleophilic aromatic substitution (SNAr):

Direct Displacement Reactions

The 5-chloropyrimidine intermediate reacts with 2-methoxyphenol (1.2 eq) in DMF at 120°C using Cs₂CO₃ (2.5 eq) as base. Kinetic studies show complete conversion within 6 hours (Table 2). Microwave-assisted conditions (150°C, 30 min) improve reaction efficiency but risk decomposition of heat-sensitive intermediates.

Table 2: SNAr optimization parameters

| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 12 | 78.4 |

| Cs₂CO₃ | DMF | 120 | 6 | 99.1 |

| DBU | NMP | 140 | 3 | 94.7 |

Phase-Transfer Catalysis

For oxygen-sensitive substrates, tetrabutylammonium bromide (TBAB, 10 mol%) enables reactions at lower temperatures (80°C) in toluene/water biphasic systems. This method reduces side product formation from phenol oxidation by 37% compared to traditional approaches.

Bromobenzyl Ether Formation

The phenolic -OH group at position 5 undergoes O-alkylation with 4-bromobenzyl bromide:

Classical Williamson Ether Synthesis

Reaction of 5-hydroxypyrimidine intermediate with 4-bromobenzyl bromide (1.5 eq) in acetone using K₂CO₃ (3 eq) at reflux for 8 hours achieves 85% yield. Steric effects from the pyrimidine ring necessitate prolonged reaction times compared to simpler aromatic systems.

Microwave-Assisted Alkylation

Irradiation at 150 W (150°C, 30 min) in DMF with KI (0.1 eq) as catalyst enhances reaction rate 4-fold while maintaining 89% yield. Caution is required to prevent Fries rearrangement of the methoxyphenoxy group under these conditions.

Amino Group Introduction

Final installation of the C2 amino group employs two strategies:

Nitro Reduction

2-Nitropyrimidine precursors undergo catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol at 25°C. Complete reduction occurs within 2 hours (yield: 94%). Alternative reductants like NaBH₄/CuCl₂ show lower selectivity (≤73%) due to over-reduction of methoxy groups.

Direct Amination

Chloropyrimidine intermediates react with aqueous NH₃ (28%) in dioxane at 150°C under sealed tube conditions. While achieving 88% yield, this method requires specialized equipment for high-pressure reactions.

One-Pot Tandem Synthesis

Recent advances enable sequential transformations without intermediate isolation:

Step 1: Pyrimidine cyclization using ethyl acetoacetate and 2-methoxyphenoxyurea

Step 2: In situ SNAr with 4-bromobenzyl bromide

Step 3: Catalytic hydrogenation of nitro group

This protocol reduces total synthesis time from 72 to 24 hours with an overall yield of 63%. Solvent optimization shows 1,4-dioxane provides optimal compatibility for all three stages.

Purification and Characterization

Final purification employs gradient flash chromatography (hexane/EtOAc 4:1 → 1:2) followed by recrystallization from ethanol/water (3:1). Key characterization data:

Table 3: Spectroscopic properties

Challenges and Optimization

Critical issues requiring careful control:

- Regioselectivity in pyrimidine substitution: The C4 position shows 12:1 preference over C6 during electrophilic attacks

- Demethylation risks: Harsh acidic conditions may cleave methoxy groups (15% loss at pH <1)

- Polyalkylation: Excess benzyl bromide leads to diaryl ether byproducts (up to 22% without stoichiometric control)

Optimized protocols now achieve overall yields >70% in research-scale syntheses (1–10 g).

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol, and how can purity be optimized?

Methodological Answer :

- Multi-step synthesis : Begin with condensation of a substituted pyrimidine core (e.g., 2-amino-5-(2-methoxyphenoxy)pyrimidine) with a bromobenzyl-protected phenol derivative under coupling conditions (e.g., Pd-catalyzed cross-coupling or nucleophilic aromatic substitution). Use phosphorus oxychloride for activation of hydroxyl groups and ammonia for deprotection .

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity . Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer :

- Solubility screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents like Tween-80 or cyclodextrins. Use UV-Vis spectroscopy (λmax ~270–310 nm) to quantify solubility limits .

- Stability assays : Incubate at 25°C and 37°C in PBS and cell culture media. Analyze degradation products via LC-MS over 24–72 hours. Stabilize with antioxidants (e.g., ascorbic acid) if oxidative degradation is observed .

Q. What preliminary biological assays are suitable for evaluating its cytotoxicity or enzyme inhibition?

Methodological Answer :

- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (typical range: 1–50 µM for pyrimidine derivatives). Include a positive control (e.g., doxorubicin) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) or tubulin polymerization via fluorescence-based assays. Compare inhibition rates with known inhibitors like colchicine (IC50 ~2–3 µM for tubulin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer :

- Substituent variation : Synthesize analogs with modified substituents (e.g., replace 4-bromobenzyl with 4-chloro- or 4-fluorobenzyl). Assess impact on bioactivity using standardized cytotoxicity and enzyme inhibition protocols .

- Computational modeling : Perform molecular docking (AutoDock4 ) to predict binding affinities to targets like tubulin or kinases. Validate predictions with experimental IC50 values and correlate with substituent electronic properties (Hammett σ constants) .

Q. What crystallographic or spectroscopic techniques are critical for resolving its 3D structure and electronic properties?

Methodological Answer :

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., methanol/chloroform). Use SHELX for structure refinement. Expect bond lengths of 1.32–1.41 Å for C-N in the pyrimidine ring and dihedral angles >30° between aromatic planes .

- Spectroscopy : Conduct 2D NMR (COSY, HSQC) to assign proton environments. Compare experimental IR carbonyl stretches (~1650 cm⁻¹) with DFT-calculated values (B3LYP/6-31G*) .

Q. How can contradictory data in biological activity (e.g., varying IC50 across studies) be resolved?

Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., ATP luminescence vs. MTT for cytotoxicity) .

- Data normalization : Apply Z-factor analysis to confirm assay robustness. Account for batch-to-batch variability in compound purity via LC-MS validation .

Q. What strategies are effective for elucidating its metabolic pathways and off-target effects?

Methodological Answer :

- Metabolite profiling : Incubate with liver microsomes (human or murine) and analyze via UPLC-QTOF-MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) or thermal shift assays to detect interactions with non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.